molecular formula C19H21N5O3 B5012758 2-(1H-benzimidazol-1-ylmethyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-1,3-oxazole-4-carboxamide

2-(1H-benzimidazol-1-ylmethyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-1,3-oxazole-4-carboxamide

Cat. No. B5012758
M. Wt: 367.4 g/mol
InChI Key: WDVLJRKFVFYTBL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring, a piperidine ring, and an oxazole ring. These types of structures are often found in biologically active molecules, including drugs and natural products .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and oxazole rings are aromatic and planar, while the piperidine ring is aliphatic and can adopt a variety of conformations . The presence of the amide group could lead to the formation of intramolecular hydrogen bonds, potentially influencing the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound contains several sites that could potentially undergo chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The benzimidazole ring could undergo electrophilic substitution reactions, while the piperidine ring could undergo reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms and the amide group could result in significant polarity and the ability to form hydrogen bonds, which could affect properties such as solubility and boiling/melting points .

Future Directions

The compound could potentially be of interest in medicinal chemistry due to the presence of the benzimidazole and oxazole rings, which are found in many biologically active compounds . Future research could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

2-(benzimidazol-1-ylmethyl)-N-[2-(2-oxopiperidin-1-yl)ethyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c25-18-7-3-4-9-23(18)10-8-20-19(26)15-12-27-17(22-15)11-24-13-21-14-5-1-2-6-16(14)24/h1-2,5-6,12-13H,3-4,7-11H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVLJRKFVFYTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCNC(=O)C2=COC(=N2)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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